3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine
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Overview
Description
3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65. The purity is usually 95%.
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Scientific Research Applications
Anxiolytic Properties
Research on pyrazolo[1,5-a]pyrimidine derivatives, closely related to 3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine, has shown significant anxiolytic effects in animal models without potentiating the CNS depressant effects of ethanol or barbiturates, distinguishing them from traditional benzodiazepines. This suggests potential applications in the development of new anxiolytic agents with fewer side effects (Kirkpatrick et al., 1977).
Enzyme Inhibition
A series of pyrazolylpyridazine amines synthesized through green chemistry methods, including compounds related to this compound, demonstrated moderate in vitro yeast α-glucosidase inhibition. Notably, one derivative showed potent inhibition, suggesting potential applications in managing diabetes or as a tool in glycobiology research (Chaudhry et al., 2017).
Corrosion Inhibition
In a study exploring the surface protection capabilities of 3-chloropyridazine derivatives for mild steel in acidic environments, compounds structurally similar to this compound were found to significantly inhibit corrosion. These findings suggest applications in industrial processes where corrosion resistance is crucial (Olasunkanmi et al., 2018).
Antibacterial Agents
Research on new heterocyclic compounds containing a sulfonamido moiety, which includes derivatives of this compound, has shown promising antibacterial activities. This indicates potential applications in developing new antibacterial drugs or coatings (Azab et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-6-(1,3-dimethylpyrazol-4-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-7(5-14(2)13-6)8-3-4-9(10)12-11-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCXMWAVICKMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.